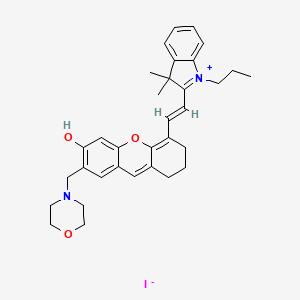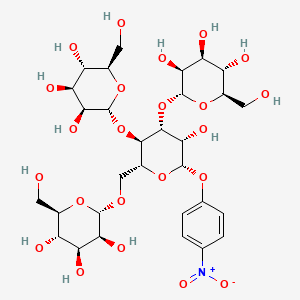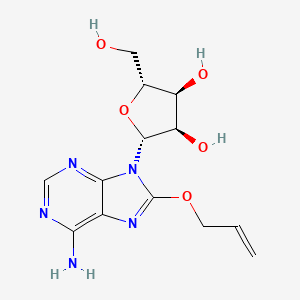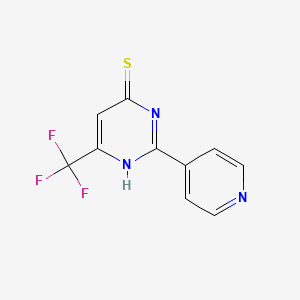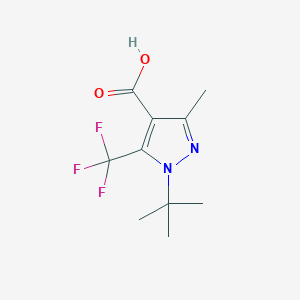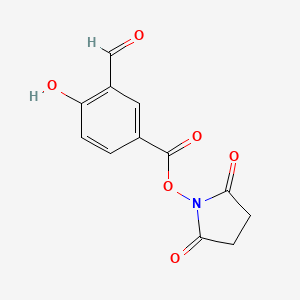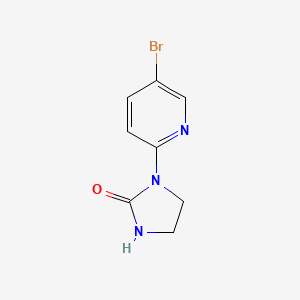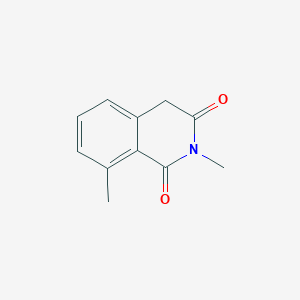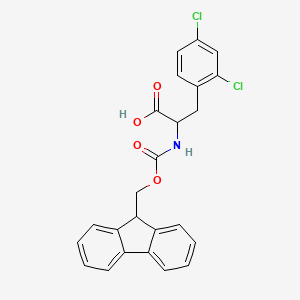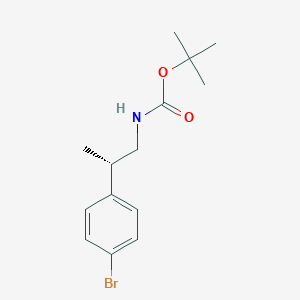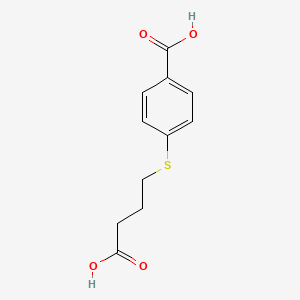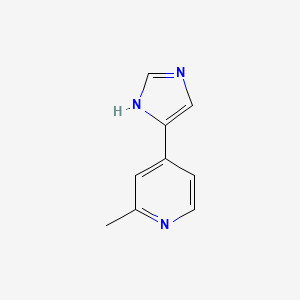![molecular formula C11H12N2O3 B12830201 6-(4-Nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B12830201.png)
6-(4-Nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Nitrophenyl)-2-oxa-6-azaspiro[33]heptane is a spirocyclic compound characterized by a unique structure that includes a spiro[33]heptane core with a 4-nitrophenyl group and an oxa-azaspiro moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Nitrophenyl)-2-oxa-6-azaspiro[3One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The process may include the following steps:
Formation of the Spirocyclic Core: This can be achieved through cycloaddition reactions or ring-closing reactions involving appropriate precursors.
Introduction of the Nitrophenyl Group: This step often involves the use of nitrobenzene derivatives and coupling reactions to attach the nitrophenyl group to the spirocyclic core.
Industrial Production Methods
Industrial production of 6-(4-Nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane may involve scaling up the laboratory synthesis methods while optimizing reaction conditions for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-(4-Nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives with higher oxidation states.
Reduction: Amino derivatives where the nitro group is converted to an amino group.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Scientific Research Applications
6-(4-Nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules with potential biological activity.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and light-emitting devices.
Mechanism of Action
The mechanism of action of 6-(4-Nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and interaction with biological molecules. The spirocyclic core provides a rigid framework that can enhance binding affinity to target proteins or enzymes, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3.3]heptane: A similar spirocyclic compound with applications in medicinal chemistry as a bioisostere of piperidine.
Spiro[3.3]heptane-2,6-dicarboxylic Acid: Another spirocyclic compound used in the synthesis of optically active polyamides.
Uniqueness
6-(4-Nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for designing new drugs and materials with specific functional attributes.
Properties
Molecular Formula |
C11H12N2O3 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
6-(4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane |
InChI |
InChI=1S/C11H12N2O3/c14-13(15)10-3-1-9(2-4-10)12-5-11(6-12)7-16-8-11/h1-4H,5-8H2 |
InChI Key |
FBSMLDPSAVWKFM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CN1C3=CC=C(C=C3)[N+](=O)[O-])COC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


